N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE
Overview
Description
N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE: is a complex organic compound that features a benzimidazole core linked to an allylphenoxypropyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Allylphenoxypropyl Group: This step involves the reaction of the benzimidazole intermediate with 3-(2-allylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Formamide Group: The final step involves the formylation of the benzimidazole derivative using formamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE is largely dependent on its interaction with biological targets. The benzimidazole core can interact with various enzymes and receptors, modulating their activity. The formamide group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the allylphenoxypropyl and formamide groups.
Allylphenoxypropyl derivatives: Compounds that share the allylphenoxypropyl group but differ in the rest of the structure.
Formamide derivatives: Compounds that contain the formamide group but have different core structures.
Uniqueness
The uniqueness of N-[(1-{3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[1-[3-(2-prop-2-enylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-8-17-9-3-6-12-20(17)26-14-7-13-24-19-11-5-4-10-18(19)23-21(24)15-22-16-25/h2-6,9-12,16H,1,7-8,13-15H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKCEKGQFJHDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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